molecular formula C13H17NO3S B7521918 Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate

Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate

Cat. No.: B7521918
M. Wt: 267.35 g/mol
InChI Key: OLUAHXXEQWZZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methylsulfanylpropanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the synthesis of 3-methylsulfanylpropanoic acid. This can be achieved through the thiolation of propanoic acid using methylthiol under acidic conditions.

    Amidation Reaction: The 3-methylsulfanylpropanoic acid is then reacted with 4-aminobenzoic acid to form 4-(3-methylsulfanylpropanoylamino)benzoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: Finally, the 4-(3-methylsulfanylpropanoylamino)benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme-substrate interactions and protein binding.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic ring and ester group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a 3-methylsulfanylpropanoylamino group.

    Ethyl 4-aminobenzoate: Lacks the sulfanyl and propanoylamino groups, making it less complex.

    Ethyl 4-(methylsulfanyl)benzoate: Contains a methylsulfanyl group but lacks the propanoylamino moiety.

Uniqueness: Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is unique due to the presence of both the 3-methylsulfanylpropanoylamino group and the ethyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(3-methylsulfanylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-13(16)10-4-6-11(7-5-10)14-12(15)8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUAHXXEQWZZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.